![molecular formula C17H16N4OS B3018916 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 690271-54-6](/img/structure/B3018916.png)
1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline is a synthetic molecule that belongs to the class of triazoloquinolines, a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, which could be explored for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of triazoloquinoline derivatives often involves the formation of multiple bonds and the cyclization of precursor molecules. For instance, the one-pot synthesis approach for [1,2,3]triazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, as described in one of the papers, could potentially be adapted for the synthesis of the compound . The efficiency of such synthetic routes is highlighted by the formation of multiple bonds, including C-C and C-N bonds, without the need to isolate intermediates. This method could be a starting point for the synthesis of this compound, with modifications to include the isoxazole and thioether functionalities.
Molecular Structure Analysis
The molecular structure of triazoloquinolines is characterized by a fused triazole ring to the quinoxaline system. The presence of substituents on the rings can significantly influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. For example, the presence of a methyl group and a thioether linkage in the compound suggests potential lipophilicity and possible interactions with sulfur-containing enzymes or receptors .
Chemical Reactions Analysis
Triazoloquinolines can undergo various chemical reactions, including cyclization and substitution, which are essential for diversifying their chemical space and enhancing their biological activity. The transformation of triazo-fused products into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions is an example of the chemical versatility of these compounds . Additionally, the presence of a thioether group in the compound could allow for further chemical modifications through reactions such as S-alkylation or oxidation to sulfoxides and sulfones.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinolines are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the compound can affect its solubility, stability, and reactivity. The lipophilicity of the compound can be modulated by the presence of alkyl groups, which may also impact its pharmacokinetic properties. Furthermore, the electronic properties of the triazole and quinoxaline rings could contribute to the compound's potential binding affinity to biological targets, as seen in the case of adenosine receptor antagonists .
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
- The reaction of certain triazoloquinolinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate was explored, leading to the formation of compounds such as dimethyl pyrrolo[1,2-a]quinoline-1,2-dicarboxylate and others, showcasing the chemical versatility and potential for creating diverse molecular structures (Abarca et al., 1998).
Anticancer Activity
- A study on the synthesis of new urea derivatives from 1,2,4-triazolo[4,3-a]-quinoline showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the potential for anticancer applications (Reddy et al., 2015).
Antibacterial and Antifungal Activity
- Novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, displaying notable antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Hassan, 2013).
Molecular Rearrangements
- Research on [1,2,4]triazoloquinazolinium betaines and molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines offered insights into chemical processes that could lead to novel synthetic pathways and compounds (Crabb et al., 1999).
Novel Compounds with Antiproliferative Potential
- A hybrid pharmacophore approach led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and thiadiazole derivatives with notable antiproliferative effects against various cancer cell lines, underscoring the significance of structural modifications in enhancing anticancer activity (Kaneko et al., 2020).
Synthesis of Novel Derivatives for Anticancer Evaluation
- Efforts to synthesize novel quinoxalines for anticancer evaluation led to the creation of derivatives with potential therapeutic applications, demonstrating the ongoing exploration of quinoxaline derivatives in cancer research (Kotb et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-8-13-6-4-5-7-15(13)21-16(10)18-19-17(21)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQYRXNNZMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
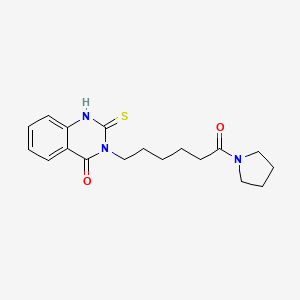
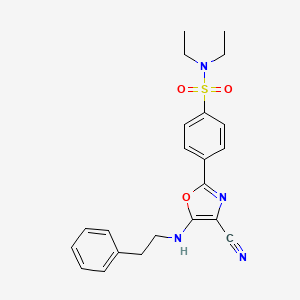
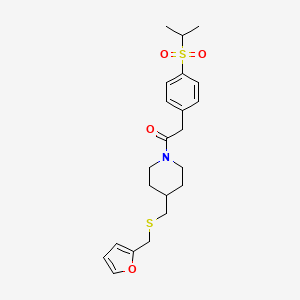
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
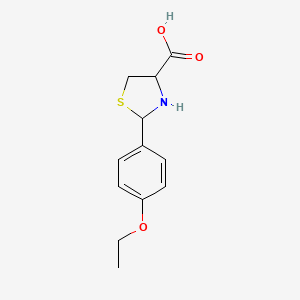
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
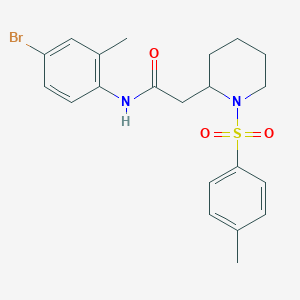
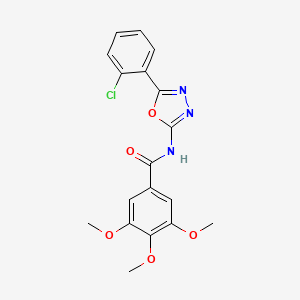
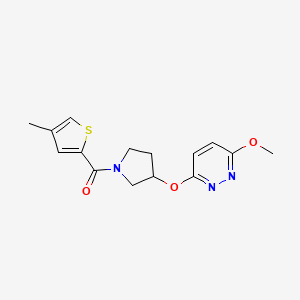
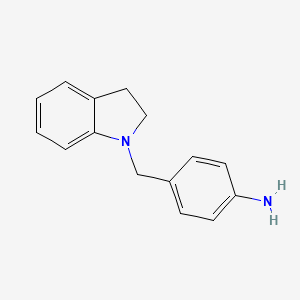
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)